molecular formula C18H19N5O2 B2804309 N-(2-{5-benzyl-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-1-yl}ethyl)cyclopropanecarboxamide CAS No. 922130-81-2

N-(2-{5-benzyl-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-1-yl}ethyl)cyclopropanecarboxamide

Cat. No.: B2804309
CAS No.: 922130-81-2
M. Wt: 337.383
InChI Key: OVMXJQADOHZREA-UHFFFAOYSA-N
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Description

N-(2-{5-benzyl-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-1-yl}ethyl)cyclopropanecarboxamide is a complex organic compound that belongs to the class of pyrazolopyrimidines This compound is characterized by its unique structure, which includes a pyrazolo[3,4-d]pyrimidine core, a benzyl group, and a cyclopropanecarboxamide moiety

Mechanism of Action

Target of Action

The primary targets of this compound are currently unknown. The compound belongs to the class of pyrazolo[3,4-d]pyrimidines , which are known to interact with a variety of biological targets.

Mode of Action

Pyrazolo[3,4-d]pyrimidines, the class of compounds to which it belongs, are known to interact with their targets in a variety of ways . The specific interactions of this compound with its targets would depend on the nature of the targets themselves.

Biochemical Pathways

Pyrazolo[3,4-d]pyrimidines are known to be involved in a variety of biological processes

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-{5-benzyl-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-1-yl}ethyl)cyclopropanecarboxamide typically involves multiple steps. One common synthetic route starts with the preparation of the pyrazolo[3,4-d]pyrimidine core. This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones or aldehydes under acidic or basic conditions . The benzyl group is then introduced via a nucleophilic substitution reaction, often using benzyl halides in the presence of a base . Finally, the cyclopropanecarboxamide moiety is attached through an amide coupling reaction, typically using coupling agents such as diethylphosphorocyanidate (DEPC) or carbodiimides .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for efficient heat and mass transfer, as well as automated systems for precise control of reaction conditions. The choice of solvents, reagents, and catalysts is also optimized to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-(2-{5-benzyl-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-1-yl}ethyl)cyclopropanecarboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols or amines .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-{5-benzyl-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-1-yl}ethyl)cyclopropanecarboxamide is unique due to its combination of a pyrazolo[3,4-d]pyrimidine core, a benzyl group, and a cyclopropanecarboxamide moiety.

Properties

IUPAC Name

N-[2-(5-benzyl-4-oxopyrazolo[3,4-d]pyrimidin-1-yl)ethyl]cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N5O2/c24-17(14-6-7-14)19-8-9-23-16-15(10-21-23)18(25)22(12-20-16)11-13-4-2-1-3-5-13/h1-5,10,12,14H,6-9,11H2,(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVMXJQADOHZREA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)NCCN2C3=C(C=N2)C(=O)N(C=N3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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